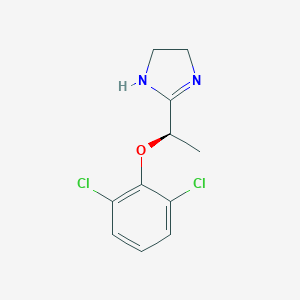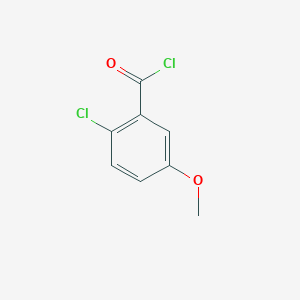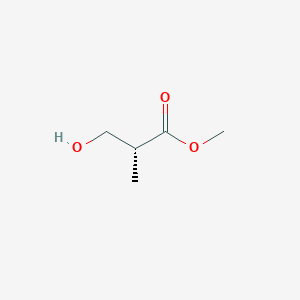
trans-Khellactone
Overview
Description
(-)-trans-Khellactone: is a naturally occurring compound found in certain plants, particularly in the Apiaceae family. It is a type of coumarin derivative known for its various biological activities. The compound has garnered significant interest in scientific research due to its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer effects.
Scientific Research Applications
Chemistry: In chemistry, (-)-trans-Khellactone is used as a precursor for synthesizing other coumarin derivatives
Biology: Biologically, (-)-trans-Khellactone has been studied for its anti-inflammatory and antiviral properties. It has shown potential in inhibiting the replication of certain viruses and reducing inflammation in various biological models.
Medicine: In medicine, the compound is being investigated for its anticancer properties. Studies have shown that (-)-trans-Khellactone can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Industry: Industrially, (-)-trans-Khellactone is used in the development of pharmaceuticals and as a natural additive in certain products due to its biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-trans-Khellactone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of umbelliferone as a starting material, which undergoes cyclization in the presence of strong acids or bases to form the khellactone structure. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of (-)-trans-Khellactone may involve the extraction of the compound from natural sources, followed by purification processes such as chromatography. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity. The choice of method depends on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions: (-)-trans-Khellactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert (-)-trans-Khellactone into more saturated derivatives, typically using reagents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under reflux conditions.
Major Products: The major products formed from these reactions include various khellactone derivatives with modified functional groups, which can exhibit different biological activities.
Mechanism of Action
The mechanism of action of (-)-trans-Khellactone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, (-)-trans-Khellactone can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Comparison with Similar Compounds
Umbelliferone: Another coumarin derivative with similar biological activities.
Scopoletin: Known for its anti-inflammatory and antioxidant properties.
Aesculetin: Exhibits anticoagulant and anti-inflammatory effects.
Uniqueness: (-)-trans-Khellactone stands out due to its specific structural configuration and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
(9R,10S)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXQUNNSKMWIKJ-WCQYABFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15575-68-5, 23458-04-0 | |
| Record name | Khellactone, trans-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015575685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Khellactone, trans-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023458040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KHELLACTONE, TRANS-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17SSV9BI4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | KHELLACTONE, TRANS-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIJ6HK1AGB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of (-)-trans-Khellactone and how does it relate to other natural products?
A1: (-)-trans-Khellactone belongs to the coumarin family of natural products, specifically categorized as a dihydropyranocoumarin. [, , ] Its structure consists of a coumarin core with a dihydropyran ring fused at the 3' and 4' positions. [, ] (-)-trans-Khellactone is structurally related to (+)-cis-khellactone, differing only in the stereochemistry at the 4' position. [, ] Additionally, (-)-Lomatin is a defunctionalized derivative of (-)-trans-khellactone, lacking the hydroxyl group at the 7 position. []
Q2: How can (-)-trans-Khellactone be synthesized using asymmetric methods?
A2: (-)-trans-Khellactone can be synthesized with high enantioselectivity using a chiral iminium salt catalyst for the asymmetric epoxidation of a chromene precursor. [, , , ] This method provides access to the desired enantiomer in good yield and high enantiomeric excess. [, ] Another approach utilizes catalytic enantioselective cis-dihydroxylation of a suitable coumarin derivative to install the dihydropyran ring. []
Q3: Can you explain the significance of the absolute configuration of (-)-trans-Khellactone?
A3: Determining the absolute configuration of (-)-trans-Khellactone was crucial for understanding its biological activity and relationship to other natural products. [] Initial assignments based on the Freudenberg rule were later revised using a combination of Horeau's method and X-ray crystallography. [] This revealed the 3' position to be R-chiral, contrary to the earlier assignment. []
Q4: What natural sources contain (-)-trans-Khellactone, and have any studies investigated its composition in these sources?
A4: (-)-trans-Khellactone has been isolated from various plant species, including Peucedanum wulongense and Seseli campestre. [, ] Interestingly, the coumarin composition of Seseli campestre was found to differ depending on its geographical origin (Moldavia vs. Caucasus). [] This highlights the potential influence of environmental factors on the production of secondary metabolites like (-)-trans-Khellactone in plants.
Q5: Are there any analytical methods available for quantifying (-)-trans-Khellactone and its metabolites in biological samples?
A5: Yes, researchers have developed an online solid-phase extraction-chiral liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) method for the simultaneous enantiospecific determination of (+)-trans-khellactone, its metabolites like (+/-)-cis-khellactone, and other related compounds in rat plasma. [] This method allows for sensitive and accurate quantification, facilitating pharmacokinetic studies and providing insights into the metabolic fate of (-)-trans-Khellactone in vivo.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![potassium;4-[3-(6-oxo-3H-purin-9-yl)propanoylamino]benzoate](/img/structure/B27071.png)

![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)







![Ethyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B27110.png)
